2-(3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine
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Overview
Description
2-(3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is a chemical compound that belongs to the class of heterocyclic compounds It features a pyrazole ring substituted with a nitro group and a pyridine ring substituted with a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Nitration: The pyrazole ring is then nitrated using a nitrating agent such as nitric acid or a mixture of nitric acid and sulfuric acid.
Coupling with Pyridine: The nitrated pyrazole is then coupled with a pyridine derivative that has a trifluoromethyl group. This can be achieved through various coupling reactions such as Suzuki coupling or Stille coupling.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine can undergo various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas with a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitro group and the trifluoromethyl group.
Oxidation: The compound can be oxidized under strong oxidative conditions, although this is less common due to the stability of the nitro and trifluoromethyl groups.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: Formation of 2-(3-amino-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized derivatives, although specific products depend on the conditions used.
Scientific Research Applications
2-(3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Agrochemicals: The compound can be used in the development of pesticides or herbicides due to its potential bioactivity.
Materials Science: It can be used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-(3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The nitro group and trifluoromethyl group can influence the compound’s electronic properties, affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-(3-nitro-1H-pyrazol-1-yl)pyridine: Lacks the trifluoromethyl group, which may result in different electronic properties and reactivity.
5-(trifluoromethyl)pyridine: Lacks the pyrazole ring, which may affect its bioactivity and applications.
Uniqueness
2-(3-nitro-1H-pyrazol-1-yl)-5-(trifluoromethyl)pyridine is unique due to the presence of both the nitro group and the trifluoromethyl group, which can significantly influence its chemical reactivity and potential applications. The combination of these functional groups in a single molecule can provide unique properties that are not observed in similar compounds.
Properties
Molecular Formula |
C9H5F3N4O2 |
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Molecular Weight |
258.16 g/mol |
IUPAC Name |
2-(3-nitropyrazol-1-yl)-5-(trifluoromethyl)pyridine |
InChI |
InChI=1S/C9H5F3N4O2/c10-9(11,12)6-1-2-7(13-5-6)15-4-3-8(14-15)16(17)18/h1-5H |
InChI Key |
FUOBPSZJNISDIT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC=C1C(F)(F)F)N2C=CC(=N2)[N+](=O)[O-] |
Origin of Product |
United States |
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